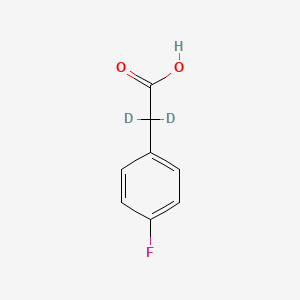![molecular formula C8H14ClN5O2 B12307761 rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans](/img/structure/B12307761.png)
rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans: is a synthetic compound with a molecular weight of 247.68 g/mol It is known for its unique structure, which includes an oxolane ring and a triazole moiety
Preparation Methods
The synthesis of rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans involves several steps. One common synthetic route includes the following steps :
Formation of the oxolane ring: The oxolane ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the aminomethyl group: The aminomethyl group is introduced via a substitution reaction.
Formation of the triazole ring: The triazole ring is formed through a cycloaddition reaction, often referred to as the “click reaction.”
Coupling of the oxolane and triazole rings: The oxolane and triazole rings are coupled together using suitable reagents and conditions.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Cycloaddition: The triazole ring can undergo cycloaddition reactions, forming new ring structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a probe to investigate biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans involves its interaction with specific molecular targets . The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans can be compared with other similar compounds, such as :
rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride: This compound has a similar structure but differs in the functional groups attached to the triazole ring.
rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C8H14ClN5O2 |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
1-[4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H13N5O2.ClH/c9-1-5-3-15-4-7(5)13-2-6(8(10)14)11-12-13;/h2,5,7H,1,3-4,9H2,(H2,10,14);1H |
InChI Key |
NMECGDIHSKJALO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)C(=O)N)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12307690.png)
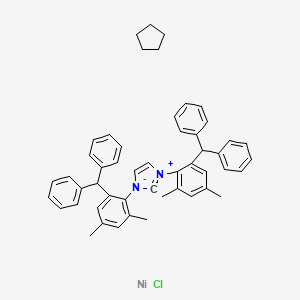
![Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307709.png)
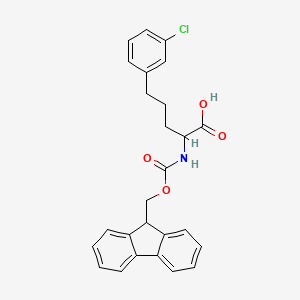
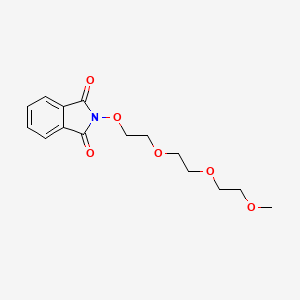
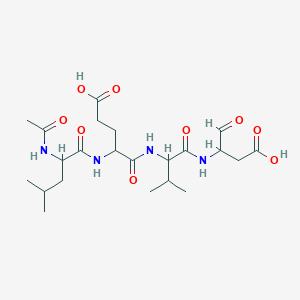

![4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12307746.png)
